molecular formula C22H29FO4 B1672899 Fluocortolone CAS No. 152-97-6

Fluocortolone

Cat. No.: B1672899
CAS No.: 152-97-6
M. Wt: 376.5 g/mol
InChI Key: GAKMQHDJQHZUTJ-ULHLPKEOSA-N
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Description

Fluocortolone is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly applied topically to treat various skin disorders, including eczema, psoriasis, and dermatitis. This compound is also used in the treatment of hemorrhoids .

Mechanism of Action

Target of Action

Fluocortolone is a glucocorticoid . Glucocorticoids are a type of corticosteroid hormone that is very effective at reducing inflammation and suppressing the immune response. They are used in medicine to treat diseases caused by an overactive immune system, such as allergies, asthma, autoimmune diseases, and sepsis .

Mode of Action

This can result in increased expression of anti-inflammatory proteins and decreased expression of pro-inflammatory proteins .

Biochemical Pathways

They can inhibit the release of arachidonic acid, which is a precursor for the synthesis of prostaglandins and leukotrienes, both of which are powerful mediators of inflammation .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy adults. It was found to be rapidly absorbed after oral administration, reaching maximum plasma levels after 1.4–2.1 hours . The half-life of this compound was found to be 1.76 hours . These properties suggest that this compound has good bioavailability.

Result of Action

The primary result of this compound’s action is a reduction in inflammation and immune response. This makes it effective in treating a variety of conditions characterized by excessive inflammation or an overactive immune response . For example, it is used topically for localized skin reactions and also orally for systemic use .

Action Environment

The action of this compound, like other glucocorticoids, can be influenced by various environmental factors. For example, the presence of other medications can affect its metabolism and efficacy. For instance, the serum concentration of this compound can be increased when it is combined with Abametapir . Additionally, the risk or severity of adverse effects can be increased when Abatacept is combined with this compound .

Biochemical Analysis

Biochemical Properties

Fluocortolone, as a glucocorticoid, plays a role in biochemical reactions related to inflammation. It interacts with glucocorticoid receptors, proteins that bind glucocorticoids, which leads to a series of reactions that ultimately reduce inflammation . The nature of these interactions involves the binding of this compound to the glucocorticoid receptor, triggering a conformational change that allows the receptor to act as a transcription factor, influencing gene expression .

Cellular Effects

This compound has several effects on cells. It can reduce inflammation, itching, and redness in skin cells . It’s also known to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glucocorticoid receptors. Upon binding to these receptors, this compound triggers a conformational change that allows the receptor to act as a transcription factor . This can lead to changes in gene expression, including the downregulation of genes involved in inflammatory responses .

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with enzymes such as glucocorticoid receptors and can influence metabolic flux or metabolite levels

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as a glucocorticoid, it’s likely that it localizes to the cytoplasm where it can bind to glucocorticoid receptors. Upon binding, the receptor-ligand complex may then translocate to the nucleus to influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluocortolone is synthesized through a multi-step process involving the fluorination of a steroid nucleus. The synthesis typically begins with a suitable steroid precursor, which undergoes fluorination at a specific position to introduce the fluorine atom. This is followed by various functional group modifications to achieve the desired structure of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fluocortolone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated steroids and their derivatives, which are used in different therapeutic applications .

Scientific Research Applications

Fluocortolone has a wide range of scientific research applications:

Properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO4/c1-11-6-14-13-8-16(23)15-7-12(25)4-5-21(15,2)20(13)17(26)9-22(14,3)19(11)18(27)10-24/h4-5,7,11,13-14,16-17,19-20,24,26H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19-,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKMQHDJQHZUTJ-ULHLPKEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861835
Record name Fluocortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152-97-6
Record name Flucortolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fluocortolone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Fluocortolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluocortolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLUOCORTOLONE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

180-182
Record name Fluocortolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08971
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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